molecular formula C17H16FN3O3 B8410983 4-(4-Amino-2-fluoro-phenoxy)-6,7-dimethoxy-quinolin-2-ylamine

4-(4-Amino-2-fluoro-phenoxy)-6,7-dimethoxy-quinolin-2-ylamine

Cat. No. B8410983
M. Wt: 329.32 g/mol
InChI Key: AMIZOQYYFSVAGO-UHFFFAOYSA-N
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Patent
US08476298B2

Procedure details

4-(4-Amino-2-fluoro-phenoxy)-6,7-dimethoxy-quinolin-2-ylamine was synthesized from 2-amino-6,7-dimethoxy-quinolin-4-ol in a similar manner as 4-(6,7-dimethoxy-2-methylsulfanyl-quinolin-4-yloxy)-3-fluoro-phenylamine, and obtained as a white solid (4.0% yield). LCMS: m/z 330 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(6,7-dimethoxy-2-methylsulfanyl-quinolin-4-yloxy)-3-fluoro-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([OH:12])[C:9]2[C:4](=[CH:5][C:6]([O:15][CH3:16])=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1.COC1C=C2C(=CC=1OC)N=C(SC)C=C2O[C:34]1[CH:39]=[CH:38][C:37]([NH2:40])=[CH:36][C:35]=1[F:41]>>[NH2:40][C:37]1[CH:38]=[CH:39][C:34]([O:12][C:10]2[C:9]3[C:4](=[CH:5][C:6]([O:15][CH3:16])=[C:7]([O:13][CH3:14])[CH:8]=3)[N:3]=[C:2]([NH2:1])[CH:11]=2)=[C:35]([F:41])[CH:36]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=CC(=C(C=C2C(=C1)O)OC)OC
Name
4-(6,7-dimethoxy-2-methylsulfanyl-quinolin-4-yloxy)-3-fluoro-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(=CC(=NC2=CC1OC)SC)OC1=C(C=C(C=C1)N)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(OC2=CC(=NC3=CC(=C(C=C23)OC)OC)N)C=C1)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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